molecular formula C11H15N3O4S B13290345 N-Methyl-2-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide

N-Methyl-2-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide

Cat. No.: B13290345
M. Wt: 285.32 g/mol
InChI Key: CXJFBTSSMGJUTQ-UHFFFAOYSA-N
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Description

N-Methyl-2-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide is a complex organic compound that features a pyrrolidine ring, a nitro group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of gamma-butyrolactone with methylamine to form N-Methyl-2-pyrrolidone . This intermediate can then be further reacted with nitrobenzene derivatives and sulfonamide groups under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-Methyl-2-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of sulfonamide derivatives on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring and sulfonamide group can interact with enzymes and receptors, modulating their activity. The nitro group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitro, sulfonamide, and pyrrolidine groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

N-methyl-2-nitro-N-pyrrolidin-3-ylbenzenesulfonamide

InChI

InChI=1S/C11H15N3O4S/c1-13(9-6-7-12-8-9)19(17,18)11-5-3-2-4-10(11)14(15)16/h2-5,9,12H,6-8H2,1H3

InChI Key

CXJFBTSSMGJUTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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